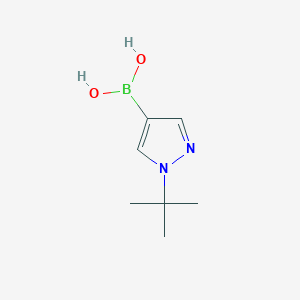![molecular formula C7H12ClNO2 B8090023 (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8090023.png)
(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research and potential applications in various fields. The compound is a derivative of glycine, with the bicyclo[1.1.1]pentane moiety replacing the typical hydrogen atoms on the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization to introduce the amino and carboxylic acid groups. One common approach is the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions including radical additions and substitutions to form the desired bicyclo[1.1.1]pentane derivatives .
Industrial Production Methods
Industrial production methods for this compound are still under development, given the complexity of the bicyclo[1.1.1]pentane core. advances in photoredox catalysis and radical reactions have shown promise in scaling up the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the amino acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the carboxylic acid group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals
Biology: Its unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms
Industry: It can be used in the development of new materials with unique properties, such as high strength and rigidity
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on its specific interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-amine hydrochloride: Another compound with a similar bicyclo[1.1.1]pentane core, used in similar applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various bicyclo[1.1.1]pentane derivatives.
Bicyclo[1.1.1]pentane-containing lipoxin B4 analogues: Used in the study of inflammation and immune responses.
Uniqueness
(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with an amino acid moiety. This structure provides a balance of rigidity and functional versatility, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHNFOMBHNFIKI-ZYMCGYGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC1(C2)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)




![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)



![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)



![N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B8090042.png)
